4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that incorporates a furan ring, a selenoxo group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a selenoxo compound in the presence of a base can yield the desired product. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The selenoxo group can be reduced to a selenol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Selenols and related compounds.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with biological molecules. The selenoxo group can form bonds with thiol groups in proteins, potentially inhibiting their function. The furan ring can also participate in π-π interactions with aromatic amino acids, affecting protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-4-(4-methoxyphenyl)butan-2-one
- 4-(Furan-2-yl)-4-(2-methoxyphenyl)butan-2-one
- 2,5-Furandicarboxylic acid
Uniqueness
4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the selenoxo group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11N2OSe |
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Molecular Weight |
302.22 g/mol |
InChI |
InChI=1S/C14H11N2OSe/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2 |
InChI Key |
IWNOSDDYMORKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)[Se])C#N)C3=CC=CO3 |
Origin of Product |
United States |
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